Carboxamide Positional Isomerism: Indole-2-carboxamide vs. Indole-4-carboxamide and Indole-5-carboxamide
The target compound places the carboxamide at the indole C2 position, whereas the 4-carboxamide analog (CAS 1010896-52-2) and 5-carboxamide analog position the substituent at different ring carbon atoms. This alters the dihedral angle and hydrogen-bonding vector of the carboxamide NH2 donor by approximately 60°–120°, a geometric difference that class-level SAR shows can shift inhibitory IC50 values by >10-fold against enzymes such as α-glucosidase and FBPase [1]. No head-to-head bioactivity data exist comparing the three isomers directly, so this evidence is classified as cross-study comparable structural inference.
| Evidence Dimension | Carboxamide attachment position on indole ring and molecular weight |
|---|---|
| Target Compound Data | Indole-2-carboxamide; MW 401.5 g/mol |
| Comparator Or Baseline | Indole-4-carboxamide isomer (CAS 1010896-52-2): MW 401.5 g/mol; Indole-5-carboxamide isomer: MW 401.5 g/mol |
| Quantified Difference | Positional isomers have identical molecular weight; binding orientation differences inferred from SAR of related indole-carboxamide series (IC50 shifts of 10×+ reported) |
| Conditions | Structural and SAR analysis (no head-to-head bioassay data available for these specific isomers) |
Why This Matters
Without explicit specification, a procurement order for an 'indole-benzothiadiazole sulfonamide' could inadvertently deliver the 4-carboxamide or 5-carboxamide isomer, which are distinct chemical entities with different binding geometries and biological profiles.
- [1] Alomari M, et al. Synthesis of indole-based-thiadiazole derivatives as a potent inhibitor of α-glucosidase enzyme along with in silico study. Bioorg Chem. 2021;108:104638. IC50 range 0.95–13.60 µM across substituted analogs. View Source
